molecular formula C10H21ClO B1360229 1-Decanol, 10-chloro- CAS No. 51309-10-5

1-Decanol, 10-chloro-

Cat. No. B1360229
CAS RN: 51309-10-5
M. Wt: 192.72 g/mol
InChI Key: OTUSESJECXGMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Decanol, 10-chloro-” is a chemical compound with the molecular formula C10H21ClO . It is also known as 10-Chloro-1-decanol .


Molecular Structure Analysis

The molecular weight of “1-Decanol, 10-chloro-” is 192.726 Da . The IUPAC Standard InChI is InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 . The IUPAC Standard InChIKey is OTUSESJECXGMIV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-Decanol, 10-chloro-” has a density of 1.0±0.1 g/cm3 . Its boiling point is 279.7±0.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The flash point is 121.9±15.3 °C . The index of refraction is 1.453 .

Scientific Research Applications

Application 1: Cold Chain Transport

  • Summary of Application : “1-Decanol, 10-chloro-” is used in the creation of composite Phase Change Materials (PCMs) for use in cold chain transport portable boxes. These PCMs offer efficient solutions for energy sustainability .
  • Methods of Application : The composite PCMs are prepared using 1-decanol, expanded graphite (EG) with high thermal conductivity, and silica aerogel (SA), which is often used for thermal insulation protection, through the vacuum absorption method . The optimum contents of EG and SA in the composite PCMs are determined to be 9 and 14 wt.%, respectively .
  • Results or Outcomes : The fabricated composite PCMs maintain good thermal stability even after 220 heating/cooling cycles . The thermal conductivity enhancement of EG-PCM and SA-PCM is 16.09 times and 1.21 times of the neat PCM, respectively . They could effectively maintain the temperature and acidity of yogurt for several hours without any cooling system .

Application 2: Biosynthesis of Bacteriochlorophyll c

  • Summary of Application : “1-Decanol, 10-chloro-” is used in the biosynthesis of bacteriochlorophyll c derivatives in the green sulfur bacterium Chlorobaculum tepidum .
  • Methods of Application : The bacterium Chlorobaculum tepidum produces BChl c derivatives possessing a chlorine atom at the terminus of the esterifying chain in the 17-propionate residue by cultivation with exogenous ω-halo-1-alkanols .
  • Results or Outcomes : The relative ratios of BChl c derivatives esterified with 8-chloro-1-octanol and 10-chloro-1-decanol were estimated to be 26.5% and 33.3% by cultivation with these ω-chloro-1-alkanols at the final concentrations of 300 and 150 μM, respectively .

Application 3: Organic Synthesis Intermediate

  • Summary of Application : “1-Decanol, 10-chloro-” is used as an intermediate in organic synthesis . It plays a crucial role in the production of various chemicals.

Application 4: Solvent and Surfactant

  • Summary of Application : “1-Decanol, 10-chloro-” is used as a solvent and surfactant . As a solvent, it can dissolve a variety of substances, and as a surfactant, it can reduce the surface tension of liquids, making them more effective at cleaning or forming emulsions.

Application 5: Energy Storage

  • Summary of Application : “1-Decanol, 10-chloro-” is used in the creation of composite Phase Change Materials (PCMs) for energy storage . These PCMs offer efficient solutions for energy sustainability .
  • Methods of Application : The composite PCMs are prepared using 1-decanol, expanded graphite (EG) with high thermal conductivity, and silica aerogel (SA), which is often used for thermal insulation protection, through the vacuum absorption method . The optimum contents of EG and SA in the composite PCMs are determined to be 9 and 14 wt.%, respectively .
  • Results or Outcomes : The fabricated composite PCMs maintain good thermal stability even after 220 heating/cooling cycles . The thermal conductivity enhancement of EG-PCM and SA-PCM is 16.09 times and 1.21 times of the neat PCM, respectively .

Application 6: Food Industry

  • Summary of Application : “1-Decanol, 10-chloro-” is used as a flavoring agent in the food industry . It’s often incorporated in flavorings for food and beverages .

Safety And Hazards

“1-Decanol, 10-chloro-” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, move the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

10-chlorodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUSESJECXGMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068631
Record name 1-Decanol, 10-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Decanol, 10-chloro-

CAS RN

51309-10-5
Record name 10-Chloro-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51309-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanol, 10-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanol, 10-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decanol, 10-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-chlorodecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compounds in the composition are available commercially or can be prepared synthetically in accordance with the procedure described by S. Voerman in Agric. Ecosystems Environ. 21 31-41 (1988). The synthesis of I is shown in FIG. 1. In brief, 1,10-decanediol (III) is reacted with concentrated hydrochloric acid. Continuous extraction of the reaction mixture with petroleum ether (b.p. 100°-140° C.) gives 10-chlorodecan-1-ol (IV) free of dichloride. IV is reacted with an equimolar quantity of dihydropyran, catalysed by 1 drop of concentrated hydrochloric acid to produce 1-chloro-10-[(tetrahydro-2H-pyran-2-yl)oxy]decane (V). Butyne gas is bubbled into a solution of n-butyl lithium under nitrogen and then V is added dropwise to produce 14-[(tetrahydro-2H-pyran-2-yl)oxy]-3-tetradecyne (VI). VI is hydrogenated with a P2-nickel catalyst (H. C. Brown and V. K. Ahiya, J. Chem. Soc. Chem. Comm., pp. 553-554 (1973)) to produce the Z olefin, 14-[(tetrahydro-2H-pyran-2-yl)oxy]-(Z)-3-tetradecene (VII), with less than 1% of the E isomer. The pheromone component, I, is generated by heating VII for 15 minutes in methanol containing a few drops of hydrochloric acid. II is prepared according to the scheme shown in FIG. 2. The conversions of 1,8-octanediol (VIII) to (Z)-9-dodecen-1-ol (XIII) is carried out the same as III to I except that VIII is substituted for III. XIII is converted to the pheromone component, II, by reaction with acetic anhydride in pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Decanol, 10-chloro-
Reactant of Route 2
Reactant of Route 2
1-Decanol, 10-chloro-
Reactant of Route 3
1-Decanol, 10-chloro-
Reactant of Route 4
Reactant of Route 4
1-Decanol, 10-chloro-
Reactant of Route 5
Reactant of Route 5
1-Decanol, 10-chloro-
Reactant of Route 6
1-Decanol, 10-chloro-

Citations

For This Compound
1
Citations
L Chen, B Mai, X Luo - Toxics, 2022 - mdpi.com
Chlorinated paraffins (CPs), a class of persistent, toxic, and bioaccumulated compounds, have received increasing attention for their environmental occurrence and ecological and …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.